What is Bisphenol A-d6 and its chemical structure
What is Bisphenol A-d6 and its chemical structure
An In-depth Technical Guide to Bisphenol A-d6
Introduction
Bisphenol A (BPA) is a synthetic organic compound extensively used in the manufacturing of polycarbonate plastics and epoxy resins.[1] It is classified as an endocrine-disrupting compound (EDC) due to its ability to mimic estrogen, and exposure has been associated with various health concerns.[1][2][3] Accurate quantification of BPA in environmental and biological matrices is therefore critical for toxicological studies and regulatory monitoring. Bisphenol A-d6 (BPA-d6) is a stable, deuterium-labeled isotopologue of BPA.[1] Its primary application is as an internal standard in analytical chemistry, where its use significantly enhances the accuracy and reliability of quantifying BPA.[4]
Core Utility: The Internal Standard
In quantitative mass spectrometry, an ideal internal standard (IS) co-elutes with the analyte and exhibits identical chemical and physical behavior during sample extraction, derivatization, and ionization.[5] However, it must be distinguishable by the mass spectrometer. BPA-d6 fulfills these criteria perfectly. By substituting six hydrogen atoms with deuterium on the two methyl groups of the isopropylidene bridge, its mass is increased by 6 Daltons (M+6) compared to native BPA.
When a known quantity of BPA-d6 is added ("spiked") into a sample at the beginning of the workflow, any loss of the target analyte (BPA) during the complex sample preparation process is mirrored by a proportional loss of the IS. The final quantification is based on the ratio of the signal from the analyte to the signal from the internal standard, thereby correcting for procedural variations and matrix effects and ensuring highly precise results.[4][6]
Chemical Structure and Properties
BPA-d6 shares the same core structure as BPA, with the key difference being the isotopic labeling of the methyl groups.
Caption: Chemical structure of Bisphenol A-d6.
Quantitative Chemical Data
The key physicochemical properties of Bisphenol A-d6 are summarized below for reference.
| Property | Value | Source(s) |
| CAS Number | 86588-58-1 | [1][4] |
| Molecular Formula | C₁₅H₁₀D₆O₂ | [4] |
| Molecular Weight | 234.32 g/mol | [4] |
| Synonyms | 2,2-Bis(4-hydroxyphenyl)propane-methyl-d6, 4,4'-Isopropylidenediphenol-(methyl-D6) | |
| Physical Form | Solid | |
| Melting Point | 157-159 °C | |
| Boiling Point | 220 °C / 4 mmHg | |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity | ≥99% | |
| Mass Shift vs. BPA | M+6 |
Experimental Protocols and Methodologies
BPA-d6 is integral to validated analytical methods, such as ASTM Standard D7574-16, for determining BPA in environmental waters.[7] It is also widely used in human biomonitoring studies for measuring BPA and its analogues in urine.[6]
Logical Workflow for BPA Quantification
The following diagram illustrates the typical workflow for quantifying BPA in a biological or environmental sample using BPA-d6 as an internal standard.
Caption: Workflow for BPA analysis using BPA-d6 as an internal standard.
General Protocol for BPA Quantification in Urine via SPE LC-MS/MS
This protocol provides a detailed methodology adapted from published methods for the analysis of BPA in urine samples.[6]
1. Reagents and Materials:
-
Bisphenol A (BPA) analytical standard
-
Bisphenol A-d6 (BPA-d6) internal standard (IS)
-
HPLC or LC-MS grade Methanol, Acetonitrile, and Water
-
Formic Acid or Ammonium Hydroxide (for mobile phase modification)
-
β-glucuronidase enzyme (for deconjugation)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
BPA-free collection containers and laboratory plastics
2. Preparation of Standards:
-
Stock Solutions: Prepare individual stock solutions of BPA and BPA-d6 in methanol (e.g., 1 mg/mL).
-
Working Standards: Create a series of calibration standards by serially diluting the BPA stock solution. Each calibration standard must be spiked with the internal standard working solution to a constant final concentration (e.g., 20 ng/mL).[6]
-
Internal Standard Spiking Solution: Prepare a working solution of BPA-d6 (e.g., 1 µg/mL) for spiking into samples.
3. Sample Preparation:
-
Thawing and Aliquoting: Thaw urine samples and aliquot a precise volume (e.g., 1 mL) into a clean tube.
-
Internal Standard Spiking: Spike each sample, calibration standard, and quality control sample with a precise volume of the BPA-d6 working solution.
-
Enzymatic Deconjugation: Since BPA is often present in urine as a glucuronide conjugate, add β-glucuronidase enzyme and incubate the samples (e.g., at 37°C for 2-4 hours) to release free BPA.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elute the analytes (BPA and BPA-d6) with an appropriate solvent like methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Use a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and methanol/acetonitrile, often with a modifier like formic acid, is used to separate BPA from other matrix components.
-
Injection Volume: Typically 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in negative mode.
-
Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both BPA and BPA-d6 to ensure identity and quantification.
-
5. Quantification:
-
Generate a calibration curve by plotting the peak area ratio (BPA / BPA-d6) against the concentration of the calibration standards.
-
Calculate the peak area ratio for each sample and determine its BPA concentration using the linear regression equation from the calibration curve.
Conclusion
Bisphenol A-d6 is an indispensable tool for researchers, analytical chemists, and regulatory bodies. Its use as an internal standard provides a robust and reliable method for correcting analytical variability, enabling the precise and accurate quantification of BPA in complex matrices. This, in turn, is essential for assessing human exposure levels, understanding potential health risks, and enforcing regulatory limits on this ubiquitous environmental contaminant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. Determination of the urinary concentrations of six bisphenols in public servants by online solid-phase extraction-liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. img.antpedia.com [img.antpedia.com]
